Cecropin A (1-7)-Melittin A (2-9) amide

Übersicht

Beschreibung

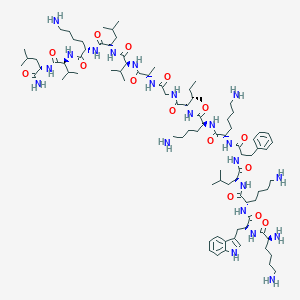

Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the combination of the first seven amino acids of Cecropin A and the second to ninth amino acids of Melittin. This compound is known for its potent antimicrobial properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cecropin A (1-7)-Melittin A (2-9) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

While industrial-scale production of peptides like this compound is less common, advancements in peptide synthesis technologies are making it more feasible. Techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Structural Analogs and Substitutions

To enhance enzymatic stability and reduce toxicity, lysine (Lys) residues were substituted with arginine (Arg) or ornithine (Orn):

| Analog | Substitution | Hemolytic Activity (HC₅₀) | Tryptic Stability (t₁/₂) |

|---|---|---|---|

| Parent (CAMEL) | None | 180 μM | 15 min |

| R-CAM | All Lys → Arg | 90 μM | 18 min |

| O-CAM | All Lys → Orn | >500 μM | 45 min |

| Cyc-CAM | Cyclized via disulfide | 220 μM | >60 min |

Substituting Lys with Orn (O-CAM) reduced hemolysis by 72% and doubled tryptic stability compared to the parent peptide . Cyclization via disulfide bonds (Cyc-CAM) further improved stability without compromising antibacterial activity .

Enzymatic Degradation and Stability

CAMEL is susceptible to tryptic cleavage at lysine residues. In vitro digestion studies revealed:

-

Fragmentation occurs primarily at K3, K6, and K13 positions .

-

The O-CAM analog (Lys → Orn) showed no cleavage after 45 minutes, compared to complete degradation of the parent peptide within 15 minutes .

-

Cyclization (Cyc-CAM) extended half-life to >60 minutes by sterically shielding cleavage sites .

Liposome Interaction

CAMEL disrupts phosphatidylcholine liposomes, releasing carboxyfluorescein at MIC values of 8–64 mg/L against Gram-positive and Gram-negative bacteria . This activity is attributed to:

-

Amphipathic α-helical structure facilitating membrane insertion .

-

Electrostatic interactions between cationic residues (Lys/Arg) and anionic bacterial membranes .

Synergistic Effects

Combining CAMEL with indolicidin (1:1 ratio) reduced biofilm biomass of multidrug-resistant E. coli by 85% at 24 hours (MBEC₅₀ = 16 μM) .

Key Synthetic Challenges

Wissenschaftliche Forschungsanwendungen

Key Properties

- Molecular Formula : C89H152N22O15

- Molecular Weight : 1770.30 g/mol

- Mechanism of Action : The peptide disrupts bacterial membranes through mechanisms such as pore formation and membrane permeabilization .

Bacterial Infections

Cecropin A (1-7)-Melittin A (2-9) amide has shown remarkable efficacy against both Gram-positive and Gram-negative bacteria. Its low minimal inhibitory concentrations (MIC) make it a promising candidate for treating infections caused by multidrug-resistant organisms.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. coli ATCC 25922 | 8 |

| S. aureus ATCC 29213 | 32 |

| B. fragilis NCTC 9343 | 8 |

| C. perfringens ATCC 13124 | 64 |

This data indicates that the hybrid peptide is particularly effective against common pathogens encountered in clinical settings .

Antibiofilm Activity

Recent studies have highlighted the antibiofilm properties of this compound, showing its ability to inhibit biofilm formation significantly more than standard treatments like LL-37. For instance, certain analogs demonstrated over 90% reduction in biofilm biomass at concentrations as low as 8 μM .

Agricultural Applications

The peptide's effectiveness extends beyond human health into agriculture, particularly in controlling plant pathogens.

Plant Pathogen Control

Research has demonstrated that this compound effectively inhibits the growth of economically significant plant pathogenic bacteria such as Erwinia amylovora and Pseudomonas syringae. The peptide's application in agricultural settings could provide an environmentally friendly alternative to traditional pesticides.

| Pathogen | Efficacy |

|---|---|

| Erwinia amylovora | Effective against fire blight in pears and apples |

| Pseudomonas syringae | Significant growth inhibition observed |

Case Study 1: Antibacterial Efficacy

A study conducted by Andreu et al. demonstrated that the hybrid peptide exhibited strong antibacterial activity against various strains, including those resistant to conventional antibiotics. The study utilized both in vitro and in vivo models to assess the peptide's effectiveness, revealing a high therapeutic index with minimal cytotoxicity towards mammalian cells .

Case Study 2: Biofilm Disruption

In another investigation, BP100, a derivative of Cecropin A-Melittin hybrid peptides, was tested for its ability to disrupt established biofilms formed by Pseudomonas aeruginosa. Results indicated that BP100 not only prevented biofilm formation but also eradicated preformed biofilms effectively, suggesting its potential utility in clinical settings where biofilm-associated infections are prevalent .

Wirkmechanismus

The antimicrobial activity of Cecropin A (1-7)-Melittin A (2-9) amide is primarily due to its ability to disrupt microbial cell membranes. The peptide inserts into the lipid bilayer, forming pores that lead to cell lysis and death. This mechanism involves:

Electrostatic interactions: Attraction between the cationic peptide and the negatively charged microbial membrane.

Hydrophobic interactions: Insertion of the peptide into the lipid bilayer, disrupting membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cecropin A: A natural antimicrobial peptide with similar membrane-disrupting properties.

Melittin: The principal component of bee venom, known for its potent antimicrobial and cytolytic activities.

Magainin: Another antimicrobial peptide with a similar mode of action.

Uniqueness

Cecropin A (1-7)-Melittin A (2-9) amide combines the beneficial properties of both Cecropin A and Melittin, resulting in enhanced antimicrobial activity and broader spectrum efficacy. This hybrid peptide is less prone to resistance development compared to traditional antibiotics, making it a promising candidate for future therapeutic applications.

Biologische Aktivität

Cecropin A (1-7)-Melittin A (2-9) amide is a hybrid antimicrobial peptide derived from the natural peptides cecropin A and melittin. This compound has garnered significant attention due to its potent biological activities, particularly against various bacterial strains, including resistant pathogens. This article explores the biological activity of this hybrid peptide, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

This compound is characterized by its amphipathic nature, which is crucial for its interaction with microbial membranes. The molecular formula is with a molecular weight of approximately 1770.30 g/mol . The peptide exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes the MIC values observed in different studies:

| Bacterial Strain | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 8 | |

| Bacteroides fragilis | 8 | |

| Clostridium perfringens | 64 | |

| Acinetobacter baumannii | 0.25 - 16 |

These values indicate that the hybrid peptide is significantly more effective than its parent peptides, with lower MIC values suggesting enhanced potency.

The mechanism by which Cecropin A (1-7)-Melittin A (2-9) exerts its antimicrobial effects primarily involves disrupting bacterial cell membranes. The amphipathic structure allows the peptide to insert into lipid bilayers, leading to membrane destabilization and subsequent cell lysis. Studies using fluorescence microscopy and membrane permeation assays have demonstrated that the peptide can permeabilize bacterial membranes, which correlates with its antibacterial activity .

Case Studies and Research Findings

- In Vitro Studies on Nosocomial Isolates : Research conducted on methicillin-resistant Staphylococcus aureus showed that this compound not only exhibited significant bactericidal activity but also enhanced the efficacy of beta-lactam antibiotics when used in combination . This synergy highlights its potential for treating infections caused by resistant strains.

- Comparative Studies : In comparative analyses with cecropin A and melittin alone, the hybrid peptide demonstrated superior antibacterial activity across multiple strains, reinforcing the hypothesis that combining these peptides enhances their therapeutic index while reducing toxicity .

- Cellular Effects : Additionally, studies have indicated that Cecropin A (1-7)-Melittin A (2-9) can induce the expression of nitric oxide synthase in macrophage cell lines, suggesting an immunomodulatory role alongside its antimicrobial properties . This dual function may be beneficial in therapeutic contexts where both infection control and immune response modulation are desired.

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H152N22O15/c1-14-56(12)75(87(124)98-50-72(112)99-57(13)77(114)109-73(54(8)9)89(126)108-69(46-53(6)7)83(120)103-65(37-23-28-42-93)81(118)110-74(55(10)11)88(125)104-67(76(96)113)44-51(2)3)111-82(119)66(38-24-29-43-94)100-79(116)63(35-21-26-40-91)101-85(122)70(47-58-30-16-15-17-31-58)107-84(121)68(45-52(4)5)106-80(117)64(36-22-27-41-92)102-86(123)71(105-78(115)61(95)33-20-25-39-90)48-59-49-97-62-34-19-18-32-60(59)62/h15-19,30-32,34,49,51-57,61,63-71,73-75,97H,14,20-29,33,35-48,50,90-95H2,1-13H3,(H2,96,113)(H,98,124)(H,99,112)(H,100,116)(H,101,122)(H,102,123)(H,103,120)(H,104,125)(H,105,115)(H,106,117)(H,107,121)(H,108,126)(H,109,114)(H,110,118)(H,111,119)/t56-,57-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTUWZOBAVPERW-VZYQMWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H152N22O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1770.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.